1-DECAHYDRONAPHTHALENE PENTANOIC ACID

Description

Contextual Placement within Alicyclic and Fatty Acid Chemistry

1-Decahydronaphthalene pentanoic acid is a hybrid molecule that embodies characteristics of both alicyclic compounds and fatty acids. The decahydronaphthalene (B1670005) moiety, a saturated bicyclic hydrocarbon, places it firmly within the realm of alicyclic chemistry. nih.govwikipedia.org The decalin ring system is a common structural motif found in a wide array of natural products, including steroids and terpenoids, which often exhibit significant biological activities. rsc.orgnih.gov

The pentanoic acid side chain, a five-carbon carboxylic acid, links the compound to the field of fatty acid chemistry. Carboxylic acid functional groups are pivotal in many biological processes and are a common feature in pharmaceuticals, influencing properties such as solubility and target binding. researchgate.net The combination of the rigid, lipophilic decalin core with a flexible, polar carboxylic acid chain results in an amphiphilic molecule with potential applications in materials science and as a precursor for various derivatives.

Nomenclature and Stereochemical Considerations of the Decalin Core

The systematic IUPAC name for decalin is bicyclo[4.4.0]decane. nih.gov The decalin core of this compound is known for its complex stereochemistry, primarily due to the fusion of the two cyclohexane (B81311) rings. This fusion can result in two principal diastereomers: cis-decalin and trans-decalin.

Significance as a Research Target and Chemical Building Block

The structural features of this compound make it a significant target for chemical research. The decalin framework is a key component of many biologically active natural products, and synthetic routes to functionalized decalins are of great interest to organic chemists. rsc.orgresearchgate.netnih.gov The development of stereoselective methods for the synthesis of decalin derivatives is a challenging area of research. acs.org

As a chemical building block, this compound offers a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of diverse molecular architectures. princeton.edumasterorganicchemistry.com The combination of the rigid decalin core and the functionalizable side chain makes this compound a valuable starting material for the synthesis of new therapeutic agents and materials.

Historical Overview of Related Decalin and Pentanoic Acid Research

Research into decalin and its derivatives has a long history, dating back to the early 20th century with the pioneering work on the Diels-Alder reaction, a powerful tool for the construction of six-membered rings. rsc.orgresearchgate.net This reaction has been extensively used in the synthesis of decalin systems. Early mechanistic studies, such as the Baddeley reaction involving the acylation of decalin, have provided fundamental insights into the reactivity of these alicyclic compounds. acs.org

The study of pentanoic acid and other short-chain fatty acids has been driven by their biological significance and their utility in organic synthesis. researchgate.net The development of methods for the introduction of carboxylic acid moieties onto various molecular scaffolds is an ongoing area of research, with modern techniques like metallaphotoredox catalysis offering new avenues for their synthesis. princeton.edu The convergence of these two fields of research in molecules like this compound allows for the exploration of novel chemical space and the development of new synthetic methodologies.

Chemical Data

Structure

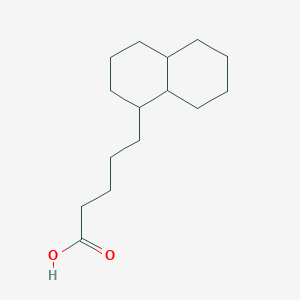

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c16-15(17)11-4-2-7-13-9-5-8-12-6-1-3-10-14(12)13/h12-14H,1-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAVNPUUZIACES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 Decahydronaphthalene Pentanoic Acid

Reactions of the Carboxylic Acid Moiety

The pentanoic acid side chain is the primary site of reactivity under most conditions, undergoing transformations typical of aliphatic carboxylic acids. These reactions are fundamental for creating a diverse range of derivatives for further synthetic applications.

The carboxylic acid group of 1-Decahydronaphthalene Pentanoic Acid can be readily converted into esters and amides, which are crucial for chemical derivatization.

Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. libretexts.org For instance, reacting this compound with an alcohol like 1-propanol, often using a solid acid catalyst such as Amberlyst 15, yields the corresponding propyl ester. researchgate.net The reaction equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org The kinetics of such reactions are often independent of mass transfer effects and are sensitive to temperature. researchgate.net

Amidation: Direct conversion to amides is challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org This is overcome by using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid, allowing it to react with a primary or secondary amine to form the corresponding amide. libretexts.orgresearchgate.net This method is a cornerstone of peptide synthesis and is highly efficient for creating amide bonds under mild conditions. researchgate.netmdpi.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. researchgate.net

Table 1: Common Esterification and Amidation Reactions

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, 1-Propanol), Acid Catalyst (e.g., H₂SO₄, Amberlyst 15) | Alkyl 1-decahydronaphthalene pentanoate | Reversible reaction; often requires excess alcohol or water removal. libretexts.orgresearchgate.net |

| Amidation | Amine (Primary or Secondary), Coupling Agent (e.g., DCC, DIC) | N-substituted 1-decahydronaphthalene pentanamide | Avoids formation of unreactive carboxylate salt; widely used in synthesis. libretexts.orgresearchgate.net |

The carboxylic acid group can be subjected to reduction for synthetic purposes, while its oxidation state makes it generally resistant to further oxidation.

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding 1-decahydronaphthalene pentanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon.

Oxidation: The carboxylic acid functional group is already in a high oxidation state and is therefore resistant to further oxidation under typical conditions. However, the decahydronaphthalene (B1670005) core, being an aliphatic hydrocarbon, can be oxidized under specific and often harsh conditions. For example, oxidation of the decalin ring itself can occur, potentially leading to the formation of keto derivatives or other oxygenated products. wikipedia.org Solvent-free oxidation using agents like a mixture of KMnO₄ and CuSO₄·5H₂O has been used to convert primary alcohols to carboxylic acids, highlighting the stability of the acid group to these particular oxidizing conditions. researchgate.net

Beyond esterification and amidation, the carboxylic acid can be converted into a variety of other functional groups, enhancing its synthetic utility.

A key strategy involves converting the carboxylic acid into a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is a highly versatile intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and anhydrides. youtube.com This two-step process (acid to acyl chloride, then to derivative) is often more efficient than direct conversion. khanacademy.orgyoutube.com

Another functionalization approach is decarboxylative functionalization, which leverages the carboxylic acid as a precursor to an alkyl radical. nih.gov This allows for the introduction of various other groups at the position of the former carboxyl moiety. Additionally, derivatization is widely employed for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS), where the carboxylic acid is converted to a derivative that enhances detection sensitivity. nih.govresearchgate.net

Table 2: Key Derivatization Reactions of the Carboxylic Acid Moiety

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |

|---|---|---|---|

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Creation of a highly reactive intermediate for further synthesis. libretexts.org |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Chemical derivatization, altering polarity and properties. researchgate.netkhanacademy.org |

| Carboxylic Acid | Amine, Coupling Agent (DCC/DIC) | Amide | Stable derivative formation, common in biological molecules. researchgate.netmdpi.com |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Synthetic transformation to a different functional group. |

Reactivity of the Decahydronaphthalene Core

The decahydronaphthalene (decalin) portion of the molecule is a saturated bicyclic alkane. nih.gov As such, it is generally unreactive under the mild conditions that affect the carboxylic acid group. nih.gov Its chemistry is dominated by free-radical reactions or transformations under strongly acidic or electrophilic conditions that can activate its C-H bonds.

Direct electrophilic or nucleophilic substitution on the saturated decalin ring is not a facile process.

Electrophilic Substitution: Saturated hydrocarbons like decalin are generally inert to electrophiles because they lack π-electrons. However, C-H functionalization can be achieved under forcing conditions. The Baddeley reaction, for example, is an aliphatic Friedel-Crafts-type reaction where an acylium ion, a powerful electrophile, can effect a difunctionalization of the decalin ring. nih.govresearchgate.net

Nucleophilic Substitution: The C-H and C-C bonds of the decalin core are non-polar, and there is no inherent leaving group, making it resistant to nucleophilic attack. Nucleophilic substitution would require prior functionalization of the ring, for example, through free-radical halogenation, to introduce a suitable leaving group.

The rigid, fused-ring structure of the decalin core makes it susceptible to specific rearrangement reactions, particularly those involving carbocation intermediates.

The Baddeley reaction is a notable transformation of decalin. researchgate.net It involves the reaction of decalin with an acyl chloride and a Lewis acid like aluminum trichloride. Mechanistic studies suggest that the reaction is initiated by a hydride abstraction from the decalin by an acylium ion, generating a decalyl carbocation. nih.govresearchgate.net This is followed by proton elimination to form an octalin intermediate. The octalin then reacts with another acylium ion, leading to a regio- and diastereoselective difunctionalization of the aliphatic substrate. nih.gov This reaction provides access to functionalized decalins that are otherwise difficult to synthesize. univie.ac.atnih.gov

Other rearrangements can occur in decalin derivatives, often driven by the formation of carbocation intermediates, which can then undergo hydride or alkyl shifts to yield more stable structures. researchgate.net The specific stereochemistry of the decalin ring (cis or trans) can significantly influence the course and products of these rearrangements. scirp.orgcdnsciencepub.com

Ring-Opening and Ring-Contraction/Expansion Strategies

The decahydronaphthalene (decalin) ring system is generally stable due to its saturated nature. However, under specific conditions, particularly with the introduction of reactive functional groups, the rings can undergo transformations.

Ring-Opening Reactions: True ring-opening of the decalin core, without fragmentation, is an energetically demanding process. However, oxidative cleavage can be considered a form of ring-opening. For instance, treatment with strong oxidizing agents under vigorous conditions could potentially lead to the formation of dicarboxylic acids. The initial site of oxidation would likely be at the tertiary C-H bonds of the decalin ring, if present in a specific isomer.

Ring-Contraction/Expansion Reactions: These transformations are more common in cyclic systems and are often driven by the formation of a more stable intermediate, such as a less strained ring or a more stabilized carbocation. whiterose.ac.uk

Ring Contraction: A plausible strategy for the ring contraction of a decalin derivative involves a Wolff rearrangement of a diazoketone derived from the carboxylic acid. For example, conversion of the pentanoic acid side chain to a diazoketone on the ring, followed by photolysis or thermolysis, could induce a contraction of one of the six-membered rings to a five-membered ring. masterorganicchemistry.com Another pathway is the Favorskii rearrangement of an α-halo ketone derivative. masterorganicchemistry.com

Ring Expansion: Ring expansion of the decalin system could be envisioned through reactions like the Tiffeneau-Demjanov rearrangement. This would require the presence of an amino group, which could be synthesized from the carboxylic acid functionality. Subsequent diazotization would generate a carbocation that could trigger a ring-expanding rearrangement, potentially leading to a bicyclo[5.4.0]undecane system.

A hypothetical reaction sequence for a ring expansion is presented in the table below.

| Step | Reaction | Reagents | Intermediate/Product | Notes |

| 1 | Curtius Rearrangement | 1. SOCl₂, 2. NaN₃, 3. H₂O, heat | 1-aminomethyl-decahydronaphthalene | Conversion of the carboxylic acid to an amine with one less carbon. |

| 2 | Diazotization | NaNO₂, HCl | Decahydronaphthylmethyl diazonium salt | Formation of a reactive diazonium species. |

| 3 | Tiffeneau-Demjanov Rearrangement | Heat | Mixture of ring-expanded alcohols | Rearrangement to a seven-membered ring fused to a six-membered ring. |

Stereochemical Outcomes of Reactions

The stereochemistry of the decalin ring system, which can exist as cis and trans isomers, plays a crucial role in determining the stereochemical outcome of its reactions. The trans-isomer is conformationally locked, while the cis-isomer is more flexible and can undergo ring flipping. nih.gov

Reactions occurring at the pentanoic acid side chain are less likely to be influenced by the ring's stereochemistry unless the reaction involves the ring itself as a neighboring group. However, for reactions directly on the decalin ring, the stereochemistry is paramount.

For example, in an epoxidation reaction on an unsaturated derivative of this compound, the reagent would preferentially attack the less sterically hindered face of the double bond. nih.gov In a cis-decalin system, the concave face is generally more hindered.

The table below summarizes the expected major stereochemical outcomes for a hypothetical reaction on a cis-decalin derivative.

| Reaction | Substrate | Reagent | Major Product Stereochemistry |

| Epoxidation | cis-Decalin with exocyclic double bond | m-CPBA | Epoxide on the convex face |

| Hydroboration-Oxidation | cis-Decalin with exocyclic double bond | 1. BH₃-THF, 2. H₂O₂, NaOH | Anti-Markovnikov alcohol on the less hindered face |

| Catalytic Hydrogenation | Unsaturated cis-decalin derivative | H₂, Pd/C | Hydrogen addition from the less hindered face |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned ring transformations are well-established in organic chemistry.

Wolff Rearrangement: The key step in the Wolff rearrangement is the 1,2-migration of an alkyl group with the simultaneous expulsion of dinitrogen gas from a diazoketone to form a ketene (B1206846). This ketene can then be trapped by a nucleophile, such as water or an alcohol, to yield a carboxylic acid or an ester, respectively. The concerted nature of this rearrangement generally leads to the retention of stereochemistry of the migrating group.

Favorskii Rearrangement: The mechanism of the Favorskii rearrangement is believed to proceed through a cyclopropanone (B1606653) intermediate formed by the intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen. Subsequent nucleophilic attack on the cyclopropanone ring by a base (e.g., hydroxide) leads to the ring-contracted carboxylic acid salt.

Tiffeneau-Demjanov Rearrangement: This rearrangement involves the formation of a primary carbocation from the diazonium salt. This unstable carbocation then undergoes a rapid 1,2-alkyl shift, where one of the ring carbons migrates to the exocyclic carbon, resulting in a ring-expanded and more stable secondary or tertiary carbocation. This is then trapped by water to form the alcohol. The migratory aptitude of the ring carbons would depend on their substitution and the stereoelectronic requirements of the transition state.

Due to the lack of specific experimental data for this compound, these mechanistic descriptions remain general. Detailed computational studies would be necessary to predict the precise energy barriers and stereochemical pathways for these transformations on this specific molecule.

Theoretical and Computational Studies of 1 Decahydronaphthalene Pentanoic Acid

Conformational Analysis and Isomerism (cis/trans decalin isomers)

trans-Decalin: In the trans isomer, the hydrogen atoms on the two bridgehead carbons (the carbons shared by both rings) are on opposite sides of the molecule. pressbooks.pub This arrangement forces both cyclohexane (B81311) rings to be locked in a relatively rigid chair conformation, and they cannot undergo the typical "ring-flip" seen in a single cyclohexane ring. libretexts.org Consequently, a substituent like the pentanoic acid chain at the C-1 position would be fixed in either an axial or equatorial position. The trans isomer is generally more stable than the cis isomer by approximately 2.7 kcal/mol, primarily due to fewer unfavorable non-bonded interactions. youtube.com

cis-Decalin: In the cis isomer, the bridgehead hydrogens are on the same side of the molecule. pressbooks.pub This fusion allows the entire system to be more flexible. The cis-decalin molecule can undergo a conformational inversion, flipping both rings simultaneously. libretexts.org For 1-decahydronaphthalene pentanoic acid, this means the pentanoic acid group can interconvert between axial and equatorial orientations. libretexts.org

The attachment of the pentanoic acid chain introduces further conformational complexity, but the underlying behavior is dictated by the parent decalin isomer.

| Isomer | Bridgehead H's | Ring Flexibility | Substituent Orientation | Relative Stability |

| cis-Decalin | Same Side | Flexible (Can ring-flip) | Interconverts (Axial/Equatorial) | Less Stable |

| trans-Decalin | Opposite Sides | Rigid (Cannot ring-flip) | Fixed (Axial or Equatorial) | More Stable youtube.com |

Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are essential for probing the electronic nature of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying organic molecules. researchgate.net

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to:

Optimize Geometry: Determine the lowest energy three-dimensional structure for both the cis and trans isomers, including the preferred conformation of the pentanoic acid chain.

Calculate Energies: Predict the relative stabilities of the different isomers and conformers.

Map Electron Density: Generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carboxylic acid would be the most electron-rich sites, while the acidic proton would be the most electron-poor.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. unizin.org The two most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to act as an electron donor. In this compound, the HOMO would likely be localized on the non-bonding lone pair orbitals of the hydroxyl oxygen of the carboxylic acid group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to act as an electron acceptor. The LUMO would be the antibonding π* orbital of the carbonyl (C=O) group in the pentanoic acid chain.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are frequently used to compute the energies of these frontier orbitals and the corresponding energy gap. researchgate.net

Molecular Dynamics Simulations and Conformational Landscapes

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation at a given temperature.

For this compound, MD simulations would be particularly insightful for:

Exploring the Conformational Landscape: Mapping the potential energy surface to identify all stable and metastable conformers and the energy barriers between them. This is especially relevant for the flexible cis-isomer and the pentanoic acid side chain.

Simulating Solvation Effects: By including solvent molecules (like water) in the simulation, one can study how the molecule's conformation and the orientation of the carboxylic acid group change in a solution environment.

Analyzing Intramolecular Motion: Observing the dynamics of the pentanoic acid chain's rotation and the ring inversion of the cis-decalin core. libretexts.org

| Computational Method | Primary Output | Application to this compound |

| DFT | Optimized geometry, electronic energy, MEP maps, HOMO/LUMO energies. | Determining the most stable structure of cis/trans isomers, predicting reactive sites on the carboxylic acid. researchgate.netnih.gov |

| MD Simulation | Atomic trajectories over time, conformational ensembles, free energy landscapes. | Simulating the ring-flip of the cis-isomer and the flexibility of the pentanoic acid chain in solution. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights that are difficult to obtain experimentally. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.

For this compound, theoretical modeling could investigate reactions such as:

Acid-Base Chemistry: Modeling the deprotonation of the carboxylic acid group by a base to form the carboxylate anion.

Esterification: Simulating the reaction with an alcohol to form an ester. This would involve calculating the energy profile for the nucleophilic attack on the carbonyl carbon and locating the tetrahedral intermediate and the associated transition states.

Intramolecular Cyclization: Exploring the possibility of the pentanoic acid chain reacting with the decalin ring under certain conditions to form a new ring system (a lactone).

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Comparing the activation energies for reactions involving the cis versus the trans isomer could reveal significant differences in reactivity.

Structure-Reactivity Relationships within Decalin-Pentanoic Acid Systems

The theoretical studies described above culminate in a deeper understanding of structure-reactivity relationships. The key insight is that the molecule's three-dimensional structure directly controls its chemical reactivity.

Steric Hindrance: The reactivity of the carboxylic acid group is highly dependent on its local environment. In the rigid trans-decalin isomer, if the pentanoic acid chain is forced into an axial position, the carboxylic acid group may be sterically shielded by the ring system, hindering its reaction with bulky reagents. In the more flexible cis isomer, the molecule might adopt a conformation that exposes the acid group more readily.

Isomer-Specific Reactivity: Because the cis and trans isomers have different shapes and energies, they can be expected to exhibit different reaction kinetics. libretexts.orgyoutube.com A reaction pathway that is favorable for one isomer might be energetically costly for the other.

Influence of the Carboxyl Group: The electron-withdrawing nature of the carboxylic acid can influence the electronic properties of the adjacent decalin ring, potentially affecting its reactivity in, for example, oxidation reactions.

Advanced Analytical Methodologies in Research on 1 Decahydronaphthalene Pentanoic Acid

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for probing the molecular structure and understanding the conformational dynamics of 1-Decahydronaphthalene Pentanoic Acid.

Advanced NMR Spectroscopy (e.g., 2D NMR, dynamic NMR for conformational studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for a complete and unambiguous assignment of all proton and carbon signals, especially given the complexity of the decahydronaphthalene (B1670005) ring system.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of proton connectivity through the aliphatic rings and the pentanoic acid chain. longdom.orgslideshare.netresearchgate.net NOESY experiments, on the other hand, provide information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the decalin rings and the orientation of the pentanoic acid chain. slideshare.netresearchgate.netlibretexts.orgharvard.edu

An illustrative interpretation of key 2D NMR correlations for a hypothetical isomer of this compound is presented in the table below.

| Proton (¹H) Signal | COSY Correlations (Coupled Protons) | NOESY Correlations (Spatially Close Protons) | Structural Insight |

| H-1 | Protons on C-2, C-8a | Protons on C-2, C-5 of pentanoic acid chain | Confirms attachment point of the side chain and its spatial orientation. |

| Bridgehead Protons | Protons on adjacent carbons in both rings | Protons across the ring fusion | Differentiates between cis and trans-decalin isomers. |

| Methylene (α to COOH) | Methylene (β to COOH) | Protons on the decahydronaphthalene ring | Provides information on the conformation of the pentanoic acid side chain. |

Dynamic NMR (DNMR): The decahydronaphthalene (decalin) ring system can exist in different conformations, particularly in the case of the cis-isomer, which can undergo ring flipping. acs.orgyoutube.comyoutube.com Dynamic NMR spectroscopy is a powerful tool for studying these conformational dynamics. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At higher temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to the broadening and eventual splitting of signals into distinct resonances for each conformer. From this data, the energy barriers for conformational inversion can be calculated, providing valuable thermodynamic insights into the molecule's flexibility. acs.org

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Electrospray Ionization (ESI), is a vital tool for monitoring the synthesis of this compound. uvic.canih.gov Its high mass accuracy allows for the unambiguous determination of elemental compositions for reactants, intermediates, and the final product.

The table below illustrates hypothetical data from HRMS monitoring of a reaction to form this compound.

| Species | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Inference |

| Starting Material | C₁₀H₁₇Br | 216.0568 | 216.0565 | Starting material is present. |

| Intermediate | C₁₄H₂₃O₂⁻ | 223.1698 | 223.1695 | An intermediate species is formed. |

| Product | C₁₅H₂₆O₂ | 238.1933 | 238.1930 | The desired product has been successfully synthesized. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These two techniques are complementary, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid group and the C-H bonds of the aliphatic rings. A very broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak typically appears around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the sp³ hybridized carbons of the decalin ring and the pentanoic acid chain are observed in the 2850-3000 cm⁻¹ region. nih.govnih.govmdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar hydrocarbon backbone. The C-C stretching and CH₂ bending modes of the decahydronaphthalene ring system give rise to characteristic signals in the Raman spectrum. mdpi.comresearchgate.net The symmetric C=O stretch of the carboxylic acid may also be observed.

Key vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch (H-bonded) | 2500-3300 (very broad) | Weak | Carboxylic Acid |

| C-H Stretch (sp³) | 2850-3000 (strong) | Strong | Aliphatic CH, CH₂ |

| C=O Stretch | 1700-1725 (strong) | Moderate | Carboxylic Acid |

| C-O Stretch | 1210-1320 (moderate) | Weak | Carboxylic Acid |

| CH₂ Bend | 1450-1470 (moderate) | Moderate | Aliphatic CH₂ |

Chromatographic Methods for Separation and Purification in Research

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound, particularly for separating it from complex reaction mixtures and resolving its stereoisomers.

Chiral Chromatography for Enantiomeric Separation

The presence of multiple stereocenters in this compound means that it can exist as different enantiomers and diastereomers. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the premier method for the analytical and preparative separation of these enantiomers. csfarmacie.czamericanpharmaceuticalreview.comnih.govresearchgate.net

The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. chiralpedia.com For acidic compounds like this compound, CSPs based on derivatized polysaccharides (e.g., cellulose or amylose) or macrocyclic glycopeptides are often effective. csfarmacie.czamericanpharmaceuticalreview.com The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is crucial for achieving optimal separation.

Comprehensive Two-Dimensional Chromatography for Complex Mixtures

For the analysis of this compound in highly complex matrices, such as crude reaction mixtures or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.cznih.govchromatographyonline.comnih.gov

In GC×GC, the effluent from a primary gas chromatography column is subjected to a second, orthogonal separation on a shorter, faster column with a different stationary phase. birmingham.ac.uk This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS provides a powerful tool for the separation, identification, and quantification of individual components in a complex mixture containing this compound and its isomers or related byproducts. gcms.czchromatographyonline.comnih.gov This technique is particularly well-suited for resolving the numerous isomers of substituted hydrocarbons that often co-elute in one-dimensional chromatography. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of decahydronaphthalene, this technique provides unambiguous evidence of their stereochemistry, including the absolute configuration of chiral centers and the conformation of the fused ring system. The solid-state structure reveals crucial information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and influence the material's physical properties.

While specific crystallographic data for this compound is not publicly available, the analysis of the parent decahydronaphthalene (decalin) structure provides a foundational understanding of the core scaffold. Studies on both cis and trans isomers of decalin and its perfluorinated analogue have established their solid-state conformations and crystal packing. For instance, trans-decalin has been shown to crystallize in the P21/n space group, with the molecule located on an inversion center, forcing both rings into a chair conformation. researchgate.net

Research on functionalized decalin systems further illustrates the power of this technique. In one study, an organocatalytic reaction was used to synthesize a complex cis-decalin derivative. The resulting aldehyde product was oxidized to its corresponding carboxylic acid, and its structure was unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com This verification step is critical in multi-step syntheses to confirm that the desired stereochemistry has been achieved.

The data obtained from X-ray diffraction experiments include precise unit cell dimensions, bond lengths, and bond angles. This information is fundamental for computational modeling and for understanding structure-activity relationships.

Interactive Table: Crystallographic Data for Decalin and Perfluorodecalin Isomers rsc.org

Below is an interactive table summarizing representative crystallographic data for isomers of decalin and perfluorodecalin. Users can sort the data by selecting the column headers.

| Compound | Isomer | Temperature (K) | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Perfluorodecalin | trans | 100 | Triclinic | 5.940 | 7.257 | 9.190 | 111.733 | 89.034 | 111.392 |

| Perfluorodecalin | trans | 200 | Triclinic | 6.002 | 7.319 | 9.227 | 111.701 | 89.466 | 111.572 |

| Perfluorodecalin | cis | 200 | Monoclinic | 17.006 | 6.209 | 13.001 | 90 | 105.502 | 90 |

| Decalin | trans | 100 | Monoclinic | 7.810 | 10.469 | 5.264 | 90 | 90.990 | 90 |

| Decalin | cis | 100 | Triclinic | 6.438 | 8.015 | 8.680 | 71.320 | 85.390 | 69.310 |

Data sourced from studies on decalin and perfluorodecalin crystal structures.

Advanced Techniques for In-Situ Reaction Monitoring

Understanding the mechanism, kinetics, and endpoint of a chemical reaction is crucial for process optimization and control. Advanced in-situ (in the reaction mixture) monitoring techniques allow for real-time analysis of a reaction as it progresses, without the need for sampling and offline analysis. mt.comspectroscopyonline.com This provides a dynamic picture of the concentration of reactants, intermediates, and products over time.

For reactions involving the decahydronaphthalene framework, such as the synthesis of this compound, several spectroscopic methods can be employed for in-situ monitoring:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for tracking the appearance and disappearance of functional groups. For example, in a reaction to introduce the pentanoic acid side chain, one could monitor the disappearance of a reactant's characteristic vibrational band and the appearance of the carbonyl (C=O) stretch of the carboxylic acid around 1700-1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about the species in the reaction mixture. It can distinguish between isomers and identify transient intermediates that might be missed by other methods. researchgate.net Monitoring the changes in specific proton or carbon signals corresponding to the decalin backbone and the pentanoic acid chain can provide a quantitative measure of reaction conversion.

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds.

A pertinent example is the spectroscopic study of the ozonation of decalin, which results in the formation of various oxygenated products, including carboxylic acids. nih.gov In this research, UV-visible, IR, and NMR spectroscopy were used to identify the reaction products and understand the reaction mechanism. The study noted the formation of C=O groups and COOH groups, with the concentration of carboxylic acids increasing with reaction time, as evidenced by a decrease in the pH of water extracts. nih.gov Specifically, NMR spectra showed the emergence of new peaks, such as a signal at 2.37 ppm attributed to protons in a CH₂COOH group, confirming the formation of acidic products during the oxidation of the decalin core. nih.gov This type of real-time data is invaluable for optimizing reaction conditions like temperature, pressure, and catalyst loading to maximize the yield of the desired product, such as this compound.

Interactive Table: Spectroscopic Techniques for In-Situ Reaction Monitoring

This table outlines common in-situ monitoring techniques and their applications in the context of synthesizing or modifying decahydronaphthalene derivatives.

| Technique | Information Provided | Example Application for Decahydronaphthalene Pentanoic Acid Synthesis |

| FTIR Spectroscopy | Functional group changes, reaction kinetics | Monitoring the appearance of the C=O stretch of the carboxylic acid and the disappearance of a reactant's functional group. |

| NMR Spectroscopy | Detailed structural information, quantification of species, intermediate identification | Tracking specific ¹H or ¹³C signals of the decalin core and pentanoic acid side chain to determine reaction conversion and identify byproducts. |

| Raman Spectroscopy | Complementary vibrational data, suitable for aqueous systems | Observing changes in the C-C backbone and functional groups, especially where IR signals may be weak or overlapping. |

| UV-Vis Spectroscopy | Changes in electronic structure, concentration of chromophores | Monitoring reactions that involve the formation or consumption of conjugated systems or colored species. |

Potential Applications and Role in Non Biological/non Clinical Domains

Role as a Synthetic Intermediate for Complex Molecules

The decahydronaphthalene (B1670005), or decalin, skeleton is a fundamental structural motif in many complex organic molecules, including steroids and other natural products. wikipedia.orgnih.gov The trans-isomer of decalin, in particular, provides a rigid, conformationally stable scaffold that is widely used in constructing specific molecular architectures. wikipedia.org 1-decahydronaphthalene pentanoic acid, by incorporating a reactive carboxylic acid group onto this stable hydrocarbon framework, presents itself as a valuable synthetic intermediate.

The carboxylic acid functional group offers a versatile handle for a variety of chemical transformations, such as amidation, esterification, and reduction to an alcohol. This allows for the covalent attachment of the bulky, lipophilic decalin moiety to other molecular fragments. In this capacity, it can serve as a key building block in the multi-step synthesis of intricate compounds where the decalin core is essential for conferring specific physical or structural properties. The preparation of decalin derivatives often involves the hydrogenation of naphthalene (B1677914) or its partially saturated analogs like tetralin. chemicalbook.com The functionalized nature of this compound makes it a potentially useful starting material in fields requiring tailored molecular designs.

Applications in Materials Science

The distinct properties of the decalin group suggest potential applications for this compound in materials science. Decahydronaphthalene is known for its use as a solvent for various resins, waxes, and polymers, and it is a raw material for producing hydrocarbon resins. schultzchem.comnj-puxin.com

Monomer for Polymers : The carboxylic acid function allows this compound to be used as a monomer in polymerization reactions. It could be incorporated into polyesters or polyamides, where the rigid and bulky decalin unit would be expected to influence the thermal stability, mechanical strength, and optical properties of the resulting polymer. Derivatives like decahydro-1,4-naphthalenedicarboxylic acid are noted as being part of the polymeric monomers family. calpaclab.com

Polymer Additive : As a polymer additive, the compound could function as a plasticizer or a modifying agent. Its lipophilic decalin portion would be compatible with many polymer matrices, while the polar carboxylic acid group could enhance adhesion or alter surface properties.

Surfactant Component : The molecule possesses an amphiphilic structure, with the large, nonpolar decahydronaphthalene group acting as a hydrophobic tail and the carboxylic acid group serving as a hydrophilic head. This structure is characteristic of surfactants, suggesting its potential use in formulations for emulsification, dispersion, or surface tension reduction in specialized industrial applications.

Role in Specialized Solvents and Industrial Processes

Decahydronaphthalene is widely employed as an industrial solvent and a component in fuels. chemicalbook.comnih.gov It is recognized for its ability to dissolve resins, fats, oils, and waxes, and it is used as a substitute for turpentine (B1165885) in various products. chemicalbook.comnj-puxin.com

Specialized Solvent : this compound, being a derivative, would likely retain some of the solvent properties of decalin but with a higher boiling point and lower volatility due to its greater molecular weight and the presence of the polar acid group. These characteristics could make it suitable as a high-boiling-point solvent for specific chemical reactions or extraction processes where minimizing solvent loss is important.

Industrial Process Component : Decalin is used as a solvent in the dry spinning of ultra-high molecular weight polyethylene (B3416737) fibers due to its strong dissolving capacity. schultzchem.com The pentanoic acid derivative could be explored in similar polymer processing applications where its functional group might offer additional benefits.

Fuel Additive : Decalin is also used as a fuel additive and is considered a potential medium for hydrogen storage for fuel cells. schultzchem.comnj-puxin.com The thermal stability of trans-decalin makes it a valuable additive for aviation kerosene. schultzchem.com While the direct application of the carboxylic acid derivative as a fuel is less likely, its properties could be of interest in research related to fuel additives or lubricants.

Environmental Chemistry Research

The environmental fate of decahydronaphthalene has been a subject of academic study. nih.govechemi.com It is known to be released into the environment from petroleum refining and fuel combustion. nih.gov Research on its environmental behavior provides a framework for understanding the potential fate of its derivatives.

Environmental Fate and Degradation : Studies on decahydronaphthalene indicate that it has low mobility in soil and that its volatilization from soil and water surfaces is a significant process. nih.govechemi.com Biodegradation has been observed in acclimated aquatic environments. echemi.com Academic research on this compound would likely focus on how the addition of the pentanoic acid chain alters these properties. The carboxylic acid group would be expected to increase water solubility and reduce volatility compared to the parent hydrocarbon, thus changing its distribution and persistence in the environment.

Degradation Mechanisms : The degradation pathways of this compound would be a key area of investigation. Research would aim to determine if the degradation process involves the breakdown of the aliphatic acid chain, the opening of the decalin ring structure, or both. Understanding these mechanisms is crucial for assessing the environmental impact of such compounds. The persistence of chemical compounds is often evaluated by their degradation half-life, with thresholds used to classify substances as persistent. nih.gov

Chemical Biology Research

The decalin ring system is a prevalent feature in many biologically important molecules, notably steroids. wikipedia.org This makes functionalized decalin derivatives valuable tools in chemical biology for probing biological systems, even when the focus is purely on synthetic and mechanistic aspects.

Synthetic Scaffolding : this compound can be used as a synthetic scaffold to construct complex molecular probes. The decalin core provides a defined three-dimensional structure, while the pentanoic acid "linker" allows for the attachment of reporter groups, affinity tags, or other functionalities. These probes can be used in academic research to study enzyme mechanisms or protein-ligand interactions without being developed for any clinical purpose.

Mechanistic Studies : The synthesis of natural products containing the decalin ring, such as equisetin, is an active area of research. nih.gov These complex syntheses often involve the use of simpler, functionalized decalin building blocks. Studies involving this compound could contribute to the development of new synthetic methodologies for accessing these complex structures, thereby advancing the understanding of synthetic chemistry and enzymatic reactions like the Diels-Alder reaction that form such ring systems. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Property | Decahydronaphthalene (Decalin) | 1-Naphthalene pentanoic acid, decahydro- |

| Molecular Formula | C₁₀H₁₈ | C₁₅H₂₆O₂ chembk.com |

| Molecular Weight | 138.25 g/mol nih.gov | 238.37 g/mol chembk.com |

| Appearance | Clear, colorless liquid with an aromatic odor nih.gov | Not specified |

| Boiling Point | ~187-196 °C echemi.com | 363.2 ± 10.0 °C (Predicted) chembk.com |

| Density | ~0.89 g/cm³ echemi.com | 0.992 ± 0.06 g/cm³ (Predicted) chembk.com |

| Water Solubility | Insoluble nih.gov | Not specified |

| CAS Number | 91-17-8 nih.gov | 64766-86-5 chemicalbook.com |

Note: Data for this compound is limited and often predicted.

Table 2: Potential Applications of this compound

| Domain | Potential Role | Rationale |

| Synthetic Chemistry | Functionalized building block | Rigid decalin core with a reactive carboxylic acid handle for synthesizing complex molecules. wikipedia.org |

| Materials Science | Monomer, Polymer Additive | Can be polymerized to form polyesters/polyamides; bulky group can modify polymer properties. schultzchem.comnj-puxin.com |

| Industrial Processes | Specialized Solvent | Higher boiling point and lower volatility than decalin, suitable for specific high-temperature applications. schultzchem.comnj-puxin.com |

| Environmental Research | Subject for fate/degradation studies | The carboxylic acid group is expected to alter the environmental behavior compared to the parent hydrocarbon. nih.govechemi.com |

| Chemical Biology | Synthetic Scaffold/Tool | Used to build molecular probes for studying biological mechanisms, focusing on synthetic aspects. wikipedia.orgnih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex, multifunctionalized decalin systems remains a significant challenge for organic chemists. rsc.org Future work on 1-decahydronaphthalene pentanoic acid will undoubtedly focus on moving beyond traditional methods towards more innovative and sustainable strategies.

Key approaches are expected to include:

Biocatalysis and Biomimetic Synthesis: Leveraging enzymes or enzyme-inspired catalysts to construct the decalin core and introduce the pentanoic acid side chain. This could offer high stereoselectivity under mild conditions. The use of renewable starting materials, such as cyclopentanone (B42830) derived from hemicellulose, points toward a greener synthetic pathway for the decalin core itself. acs.org

Advanced Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming the six-membered rings of the decalin system. researchgate.net Future research could explore asymmetric inverse-electron-demand Diels-Alder reactions to afford specific stereoisomers of the target molecule with high precision. nih.gov

Metallacycle-Mediated Annulations: Convergent strategies using transition metals, such as titanium, can enable the stereoselective assembly of highly substituted decalin structures. nih.gov Adapting these methods could provide a direct and controlled route to this compound.

Flow Chemistry: Continuous flow processes can enhance the efficiency, safety, and scalability of synthesis, particularly for reactions that are difficult to control in traditional batch setups. researchgate.net

| Synthetic Strategy | Potential Advantage for this compound | Related Research |

| Biomimetic Synthesis | High stereocontrol, mild reaction conditions, use of renewable feedstocks. | Synthesis of decalin from biomass-derived ketones. acs.org |

| Asymmetric Diels-Alder | Precise control over the formation of multiple stereogenic centers. | Enantioselective synthesis of cis-decalin derivatives. nih.gov |

| Metallacycle-Mediated Coupling | Convergent and stereoselective route to angularly substituted decalins. | Titanium-mediated [2+2+2] annulation reactions. nih.gov |

| Continuous Flow Chemistry | Improved yield, safety, and scalability for industrial production. | Metal plate reactor-enabled Diels-Alder reactions for terpene synthesis. researchgate.net |

Exploration of Unprecedented Reactivity Patterns

The decalin framework is not merely a static scaffold; its C-H bonds possess latent reactivity that can be harnessed for further functionalization. A key future direction will be to explore reactions that modify the decalin core of this compound, potentially leading to derivatives with novel properties.

Areas of interest include:

Late-Stage C-H Functionalization: Methods like the Baddeley reaction, which allows for regio- and diastereoselective functionalization of aliphatic C-H bonds, could be applied to introduce new functional groups onto the decalin ring system. researchgate.net This would enable the creation of a library of derivatives from a common precursor.

Catalytic Dehydrogenation: Investigating the selective dehydrogenation of the decalin core to a tetralin or naphthalene (B1677914) system using catalysts like Palladium (Pd) or Platinum (Pt) could generate aromatic analogs. rsc.org The pentanoic acid chain would likely influence the catalytic activity and selectivity.

Organometallic Cascade Reactions: The study of complex organometallic intermediates formed during synthesis can reveal unexpected reaction pathways, leading to novel polycyclic products. nih.gov Probing these cascades could uncover unique transformations for the this compound structure.

Integration of Machine Learning and AI in Compound Design and Synthesis

Future applications are expected in:

Retrosynthetic Planning: AI algorithms, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes that a human chemist might overlook. synthiaonline.comchemcopilot.com This can accelerate the discovery of optimal pathways to synthesize specific isomers of the target compound.

Property Prediction: Machine learning models can accurately predict a wide range of molecular properties, from solubility and reactivity to potential biological activity, even before the compound is synthesized. mdpi.comacs.org This allows for the in silico screening of virtual derivatives to identify the most promising candidates for synthesis.

De Novo Design: Generative models in AI can design entirely new molecules based on a desired set of properties. nih.govnih.gov This could be used to create novel analogs of this compound tailored for specific applications in medicine or materials science. springernature.com The integration of these design tools with automated synthesis platforms represents a paradigm shift towards autonomous molecular discovery. synthiaonline.com

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis | AI proposes synthetic pathways by "deconstructing" the target molecule. chemcopilot.com | Faster identification of efficient and novel synthetic routes. |

| Property Prediction | ML models forecast chemical and biological properties from structure. mdpi.com | Prioritization of synthetic targets with desired characteristics. |

| De Novo Design | Generative AI creates new molecular structures with optimized properties. nih.gov | Discovery of novel derivatives for targeted applications. |

| Automated Synthesis | AI-planned syntheses are executed by robotic platforms. synthiaonline.com | Accelerated design-make-test-analyze cycles in chemical discovery. |

Interdisciplinary Research with Materials Science and Catalysis (e.g., new catalyst design)

The unique structure of this compound makes it an interesting candidate for interdisciplinary research, particularly in catalysis and materials science.

Future prospects include:

Custom Catalyst Development: The synthesis of enantiomerically pure decalin derivatives often relies on sophisticated catalysts. nii.ac.jpnih.govacs.org A significant research direction will be the design and development of new catalysts specifically tailored for the stereoselective synthesis of this compound. This involves understanding the intricate interactions between the catalyst and the substrate at the transition state, often aided by theoretical calculations. nii.ac.jpacs.org

Polymer and Materials Chemistry: The decalin unit can impart rigidity and thermal stability, while the carboxylic acid group of the pentanoic acid chain offers a reactive handle for polymerization. This suggests that this compound could serve as a novel monomer for creating advanced polymers with unique thermal and mechanical properties. researchgate.net

Fuel Additives and Solvents: Decalin itself is used as a solvent and a component in high-density jet fuels. acs.orgwikipedia.org Research could explore whether the pentanoic acid derivative offers enhanced properties, such as improved lubricity or different solvency characteristics.

Advanced Characterization Techniques for Dynamic Processes

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and function. Future research will increasingly rely on a synergy between experimental and computational techniques.

Key techniques will be:

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are invaluable for elucidating reaction mechanisms, determining the stability of different isomers and conformers, and understanding catalyst-substrate interactions. rsc.orgacs.org This can explain the origins of stereoselectivity in synthetic reactions. acs.org

Advanced Spectroscopy and Crystallography: Techniques like X-ray powder diffraction can be used to solve the crystal structures of decalin derivatives, providing definitive proof of their stereochemistry. researchgate.net

Ultrasound-Induced Analysis: Exploring the effects of ultrasound on the molecule could reveal novel cracking and pyrolysis pathways, offering insights into its chemical stability and potential transformations under high-energy conditions. sigmaaldrich.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Decahydronaphthalene Pentanoic Acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling decahydronaphthalene derivatives with pentanoic acid via esterification or carboxylation reactions. For example, Friedel-Crafts acylation or catalytic hydrogenation may be employed to attach the pentanoic acid moiety to the decahydronaphthalene backbone. Optimization requires monitoring reaction conditions (temperature, solvent, catalyst) using techniques like HPLC or GC-MS for purity assessment . Isotopic labeling (e.g., deuterated analogs) can aid in tracking reaction pathways, as seen in studies on pentanoic acid derivatives .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry and functional group arrangement, particularly critical for decahydronaphthalene’s cis/trans isomers. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight and purity. Differential Scanning Calorimetry (DSC) determines thermal stability, while logP measurements assess hydrophobicity, essential for bioavailability studies .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), pKa (affecting ionization in biological systems), and partition coefficients. These parameters dictate solvent selection for synthesis, purification (e.g., column chromatography), and formulation for in vivo studies. For instance, low water solubility may necessitate nanoparticle encapsulation or prodrug strategies, as explored in valeric acid research .

Advanced Research Questions

Q. How does the stereochemistry of decahydronaphthalene influence the reactivity and biological activity of this compound?

- Methodological Answer : Cis/trans isomerism in the decahydronaphthalene moiety alters spatial orientation, affecting binding to enzymes or receptors. Computational modeling (e.g., molecular docking or Density Functional Theory (DFT)) predicts steric interactions, while enantioselective synthesis and chiral chromatography isolate isomers. Biological assays (e.g., enzyme inhibition) compare activity, as demonstrated in studies on branched carboxylic acids .

Q. What challenges arise in elucidating the metabolic pathways of this compound, and how can isotopic labeling address them?

- Methodological Answer : Metabolic studies face challenges in tracing degradation products in complex matrices. Radiosynthesis using ¹¹C or ²H isotopes (e.g., pentanoic acid-d9) enables tracking via PET imaging or LC-MS/MS. In vitro hepatocyte assays and in vivo biodistribution studies identify metabolites, with protocols adapted from fatty acid metabolism research .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across studies?

- Methodological Answer : Discrepancies may stem from impurities, isomer ratios, or environmental factors (pH, temperature). Standardized protocols (e.g., OECD guidelines) for solubility testing and accelerated stability studies (40°C/75% RH) are critical. Collaborative validation through interlaboratory studies, as seen in PFAS research, ensures reproducibility .

Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation rates and toxicity thresholds. Molecular dynamics simulations assess interactions with soil organic matter or aquatic receptors. These methods, combined with microcosm experiments, align with frameworks for persistent organic pollutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.